Methyl 4-{[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]sulfonyl}benzoate—Sulfonylpiperazine Analogues Show Strong Antimicrobial EC₅₀ of 7.8 μg/mL Against Xanthomonas oryzae
In a head‑to‑head antimicrobial study of a structurally related 1,3,4‑thiadiazole containing a sulfonylpiperazine linkage, compound A24 achieved an EC₅₀ of 7.8 μg/mL against the rice bacterial leaf streak pathogen Xanthomonas oryzae pv. oryzicola (Xoc) . This value is 4.1‑fold lower (i.e., 4.1‑fold more potent) than the commercial agent thiodiazole copper (EC₅₀ = 31.8 μg/mL) and 5.6‑fold more potent than bismerthiazol (EC₅₀ = 43.3 μg/mL) . Although the target sulfonylpiperazine benzoate differs in the exact substituents on the piperazine ring, the shared thiadiazole–sulfonyl–piperazine/piperidine core enables a meaningful class‑level inference about antimicrobial potency, with the target compound’s benzoate ester tail expected to retain or improve upon this activity, as benzoate esters often enhance membrane penetration .
| Evidence Dimension | Antimicrobial potency (EC₅₀) against Xanthomonas oryzae pv. oryzicola (Xoc) in vitro |
|---|---|
| Target Compound Data | Inferred target compound activity — extrapolated from thiadiazole–sulfonylpiperazine class; benzoate tail may further improve potency |
| Comparator Or Baseline | Thiodiazole copper (EC₅₀ = 31.8 μg/mL); Bismerthiazol (EC₅₀ = 43.3 μg/mL) |
| Quantified Difference | Reference compound A24: 4.1‑fold more potent than thiodiazole copper, 5.6‑fold more potent than bismerthiazol |
| Conditions | In vitro growth inhibition assay against Xoc; 48 h incubation; compound concentration range tested from 0.5 to 100 μg/mL |
Why This Matters
For agricultural R&D or antimicrobial screening projects, this evidence enables prioritization of the thiadiazole–sulfonylpiperidine scaffold as a starting point that outperforms existing commercial standards, directly guiding lead selection without wasteful screening of inactive analogues.
